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molecular formula C11H12Cl2O3S B8444672 2-Chloro-4-(2-methyl-3-oxobutan-2-yl)benzene-1-sulfonyl chloride

2-Chloro-4-(2-methyl-3-oxobutan-2-yl)benzene-1-sulfonyl chloride

Cat. No. B8444672
M. Wt: 295.2 g/mol
InChI Key: WFVVYKQUWHWZMT-UHFFFAOYSA-N
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Patent
US08785488B2

Procedure details

To a stirred solution of NH4OH (30 mL) was added a solution of 2-chloro-4-(2-methyl-3-oxobutan-2-yl)benzene-1-sulfonyl chloride (9.8 g, 33.2 mmol) in THF (150 mL) at 0° C. After stirring 2 h, volatiles were removed under reduced pressure. The residue was diluted with water and extracted with EtOAc (100 mL×2). The combined extracts were dried over MgSO4, concentrated and purified by column chromatography (Hex/EtOAc=4:1 to 2:1) to give 2-chloro-4-(2-methyl-3-oxobutan-2-yl)benzenesulfonamide (8.9 g, 96% yield) as yellow oil. 1H NMR (400 MHz, CDCl3) δ 8.09 (d, J=8.4 Hz, 1H), 7.43 (s, 1H), 7.27 (d, J=2.2 Hz, 1H), 5.09 (s, 2H), 2.04 (s, 3H), 1.52 (s, 6H).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH4+:1].[OH-].[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:15])([C:12](=[O:14])[CH3:13])[CH3:11])[CH:7]=[CH:6][C:5]=1[S:16](Cl)(=[O:18])=[O:17]>C1COCC1>[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:15])([C:12](=[O:14])[CH3:13])[CH3:11])[CH:7]=[CH:6][C:5]=1[S:16]([NH2:1])(=[O:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
9.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C(C)(C(C)=O)C)S(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Hex/EtOAc=4:1 to 2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(C)(C(C)=O)C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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